- A Two-Directional Synthesis of (+)-β-Isosparteine, Organic Letters, 2017, 19(13), 3502-3504
Cas no 90-39-1 ((-)-Sparteine)
(-)-Sparteine Chemical and Physical Properties
Names and Identifiers
-
- Sparteine
- L-(-)-SPARTEINE
- (-)-LUPINIDINE
- LUPINIDINE
- (-)-spartein
- 6-beta,7-alpha,9-alpha,11-alpha-pachycarpine
- 6beta,7alpha,9alpha,11alpha-Pachycarpine
- (-)-Sparteine
- (+)-SPARTEINE
- (-)-sordarin
- (7S,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine (ACI)
- 7,14-Methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine, dodecahydro-, [7S-(7α,7aα,14α,14aβ)]- (ZCI)
- Sparteine (6CI, 8CI)
- 6β,7α,9α,11α-Pachycarpine
- L-Sparteine
- Lupinidin
- MeSH ID: D013034
- Spartein
- Sparteine non-stereo
- 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.beta.,14.alpha.,14a.beta.)]-
- SY045591
- FT-0603303
- NCI60_002092
- SCHEMBL8913122
- 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.alpha.,14.alpha.,14a.alpha.)]-
- 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.alpha.,14.alpha.,14a.beta.)]-
- NCI60_000942
- 7,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadecane
- (7R,7aR,14R,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1 inverted exclamation mark ,2 inverted exclamation mark -e][1,5]diazocine
- .beta.-Isosparteine
- NCGC00181124-01
- 90-39-1
- Dodecahydro-7,14-methanodipyrido[1,2-a:1',2'-e][1,5]diazocine
- AS-44372
- DTXSID00859156
- CHEMBL2010478
- AKOS000732373
- AKOS022142453
- SLRCCWJSBJZJBV-UHFFFAOYSA-N
- (?)-Lupinidine
- FT-0603396
- .alpha.-Isospartein
- (1S,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
- Isosparteine, .alpha.
- L-.alpha.-Isospartein
- SCHEMBL14331495
- SLRCCWJSBJZJBV-XGUBFFRZSA-N
- .alpha.-Isosparteine
- (1R,2R,9S,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane
-
- MDL: MFCD00069653
- Inchi: 1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m0/s1
- InChI Key: SLRCCWJSBJZJBV-ZQDZILKHSA-N
- SMILES: [C@@H]12CN3CCCC[C@@H]3[C@@H](C1)CN1CCCC[C@@H]21
- BRN: 82447
Computed Properties
- Exact Mass: 234.21000
- Monoisotopic Mass: 234.21
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 6.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.02
- Melting Point: 30.5°C
- Boiling Point: 147°C/3.5mmHg(lit.)
- Flash Point: 113 ºC
- Refractive Index: 1.528
- PSA: 6.48000
- LogP: 2.22090
- Solubility: Not determined
- Sensitiveness: Sensitive to air
- Merck: 8737
- pka: 2.24, 9.46(at 20℃)
- Specific Rotation: D21 -16.4° (c = 10 in abs alc)
(-)-Sparteine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:UN 3140
- WGK Germany:3
- Hazard Category Code: R20/21/22
- Safety Instruction: S36
- RTECS:WG5950000
-
Hazardous Material Identification:
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R20/21/22
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(-)-Sparteine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(-)-Sparteine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W012185-10mM*1mLinDMSO |
(-)-Sparteine |
90-39-1 | ≥98.0% | 10mM*1mLinDMSO |
¥2200 | 2023-07-26 | |
| MedChemExpress | HY-W012185-100mg |
(-)-Sparteine |
90-39-1 | 98.17% | 100mg |
¥3200 | 2025-04-15 | |
| Chemenu | CM121899-1g |
(7S,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine |
90-39-1 | 98% | 1g |
$527 | 2021-08-06 | |
| BAI LING WEI Technology Co., Ltd. | S0461-5G |
(-)-Sparteine |
90-39-1 | 98.0%(GC) | 5G |
¥ 12905 | 2021-07-07 | |
| Apollo Scientific | OR18100-250mg |
(-)-Sparteine |
90-39-1 | 98% | 250mg |
£125.00 | 2023-08-31 | |
| Apollo Scientific | OR18100-1g |
(-)-Sparteine |
90-39-1 | 98% | 1g |
£364.00 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S46140-100mg |
(-)-Sparteine |
90-39-1 | 100mg |
¥1198.0 | 2021-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1158-25 mg |
Sparteine |
90-39-1 | 25mg |
¥809.00 | 2022-04-26 | ||
| ChemScence | CS-W012901-1g |
(-)-Sparteine |
90-39-1 | ≥99.0% | 1g |
$910.0 | 2021-09-02 | |
| ChemScence | CS-W012901-5g |
(-)-Sparteine |
90-39-1 | ≥99.0% | 5g |
$2910.0 | 2021-09-02 |
(-)-Sparteine Production Method
Production Method 1
1.2 Reagents: Sodium sulfate Solvents: Diethyl ether ; 30 min, rt
Production Method 2
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
- The Enantioselective Total Synthesis of Bisquinolizidine Alkaloids: A Modular "Inside-Out" Approach, Angewandte Chemie, 2018, 57(9), 2432-2435
Production Method 3
Production Method 4
Production Method 5
- Reaction Monitoring Using Mid-Infrared Laser-Based Vibrational Circular Dichroism, Chirality, 2014, 26(9), 490-496
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
(-)-Sparteine Raw materials
- 7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-
- (-)-Sparteine
- Sparteine sulfate pentahydrate
- 7,14-Methano-6H,13H-dipyrido[1,2-a:1',2'-e][1,5]diazocine-6,13-dione, dodecahydro-, (7R,7aR,14R,14aS)-
- alpha-Isoaphylline
- (+)-2-oxosparteine
- (-)-sp
(-)-Sparteine Preparation Products
(-)-Sparteine Suppliers
(-)-Sparteine Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Additional information on (-)-Sparteine
Introduction to (-)-Sparteine (CAS No. 90-39-1)
Chemically known as (-)-Sparteine, with the CAS number 90-39-1, this compound is a naturally occurring alkaloid that has garnered significant attention in the field of pharmaceutical research and biotechnology. (-)-Sparteine belongs to the sparteine family of alkaloids, which are primarily found in plants belonging to the Fabaceae family. Its unique structural properties and biological activities have made it a subject of extensive study, particularly in the context of drug discovery and development.
The molecular formula of (-)-Sparteine is C8H11N3, and it is characterized by its trisubstituted piperidine ring structure. This configuration imparts distinct pharmacological properties to the compound, making it a valuable scaffold for designing novel therapeutic agents. Over the years, researchers have explored various derivatives of (-)-Sparteine to enhance its bioavailability, target specificity, and therapeutic efficacy.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of new applications for (-)-Sparteine. One of the most promising areas of research involves its potential as a chiral ligand in asymmetric catalysis. The enantiomeric purity of (-)-Sparteine makes it an excellent candidate for facilitating enantioselective reactions, which are crucial in the synthesis of chiral drugs. This has opened up new avenues for developing more efficient and environmentally friendly synthetic pathways in pharmaceutical manufacturing.
Moreover, studies have highlighted the role of (-)-Sparteine in modulating ion channels and receptors in biological systems. Its ability to interact with specific transmembrane proteins has led to investigations into its potential as a therapeutic agent for neurological disorders. For instance, research suggests that (-)-Sparteine may influence the function of NMDA receptors, which are implicated in conditions such as epilepsy and Alzheimer's disease. These findings have sparked interest in exploring (-)-Sparteine as a potential treatment or adjunct therapy for these conditions.
The structural similarity between (-)-Sparteine and other known bioactive alkaloids has also prompted researchers to investigate its pharmacokinetic properties. Understanding how (-)-Sparteine is metabolized and distributed within the body is essential for optimizing its therapeutic use. Preclinical studies have begun to unravel the metabolic pathways involved in the degradation of (-)-Sparteine, providing insights into how it can be modified to improve its stability and bioavailability.
In addition to its pharmacological applications, (-)-Sparteine has shown promise in material science and nanotechnology. Its unique molecular structure allows it to form stable complexes with various metal ions, making it useful in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and even as sensors for detecting environmental pollutants.
The synthesis of (-)-Sparteine has also been optimized through biotechnological approaches. Microbial fermentation techniques have been employed to produce large quantities of this compound efficiently. This bioproduction method not only reduces reliance on traditional chemical synthesis but also aligns with sustainable practices by minimizing waste generation and energy consumption.
As research continues to uncover new applications for (-)-Sparteine, collaborations between academic institutions and pharmaceutical companies are becoming more frequent. These partnerships aim to translate laboratory findings into clinical trials, ultimately bringing novel therapies based on (-)-Sparteine or its derivatives to patients who need them most. The interdisciplinary nature of this research underscores the importance of integrating knowledge from chemistry, biology, medicine, and engineering.
The future prospects for (-)-Sparteine are promising, with ongoing studies focusing on expanding its therapeutic index and reducing potential side effects. By leveraging cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design, scientists are paving the way for next-generation treatments that incorporate elements derived from natural compounds like (-)-Sparteine.
In conclusion, (-)-Sparteine (CAS No. 90-39-1) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique chemical properties make it a valuable tool in drug discovery, catalysis, material science, and beyond. As research progresses, we can expect to see even more innovative uses emerge from this remarkable alkaloid.
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